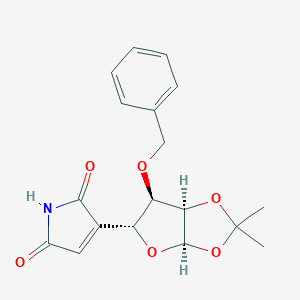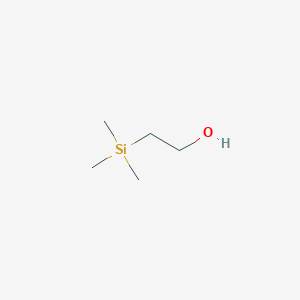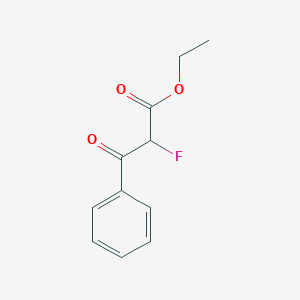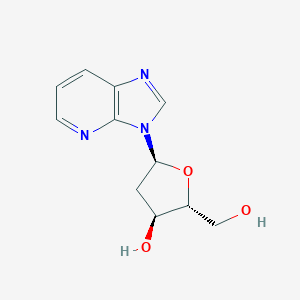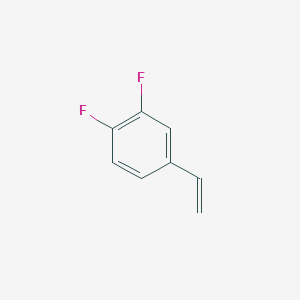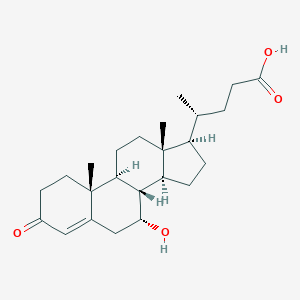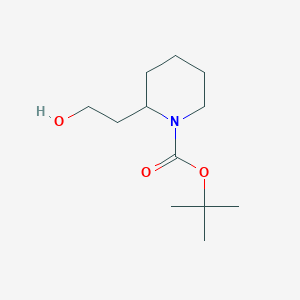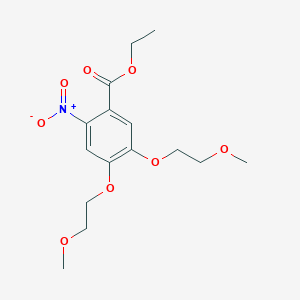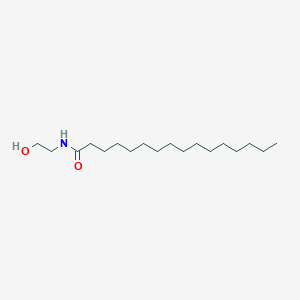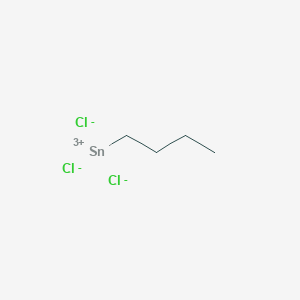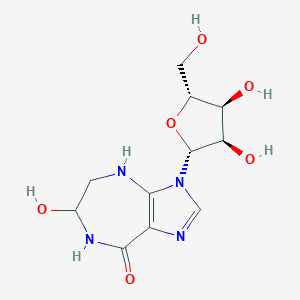
Azepinomycin 3-ribofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepinomycin 3-ribofuranoside is a natural product that has gained significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic properties. This compound was first isolated from the culture broth of Streptomyces sp. and has been found to possess potent cytotoxicity against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of Azepinomycin 3-ribofuranoside is not fully understood. However, it has been proposed that this compound exerts its cytotoxic effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, Azepinomycin 3-ribofuranoside induces DNA damage and ultimately leads to cell death.
Efectos Bioquímicos Y Fisiológicos
Azepinomycin 3-ribofuranoside has been found to have several biochemical and physiological effects. Studies have demonstrated that this compound can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, Azepinomycin 3-ribofuranoside has been found to have anti-inflammatory and immunomodulatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Azepinomycin 3-ribofuranoside in lab experiments is its potent cytotoxicity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for the development of novel anticancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and challenging.
Direcciones Futuras
There are several future directions for the research on Azepinomycin 3-ribofuranoside. One of the areas of interest is the development of novel analogs that have improved potency and selectivity against cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Finally, the development of more efficient and scalable synthesis methods for Azepinomycin 3-ribofuranoside will be critical for its translation into clinical applications.
Métodos De Síntesis
The synthesis of Azepinomycin 3-ribofuranoside is a complex process that involves several steps. The initial step involves the preparation of the key intermediate, which is then subjected to a series of chemical reactions to yield the final product. The synthesis of this compound is challenging, and several modifications have been made to the existing methods to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Azepinomycin 3-ribofuranoside has been extensively studied for its potential applications in the field of cancer therapy. Several studies have demonstrated its potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to induce apoptosis in cancer cells, which makes it a promising candidate for the development of novel anticancer drugs.
Propiedades
Número CAS |
115173-45-0 |
|---|---|
Nombre del producto |
Azepinomycin 3-ribofuranoside |
Fórmula molecular |
C11H16N4O6 |
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-4,5,6,7-tetrahydroimidazo[4,5-e][1,4]diazepin-8-one |
InChI |
InChI=1S/C11H16N4O6/c16-2-4-7(18)8(19)11(21-4)15-3-13-6-9(15)12-1-5(17)14-10(6)20/h3-5,7-8,11-12,16-19H,1-2H2,(H,14,20)/t4-,5?,7-,8-,11-/m1/s1 |
Clave InChI |
WPXDIKKYRLAXPM-VXSOYKKHSA-N |
SMILES isomérico |
C1C(NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
C1C(NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
SMILES canónico |
C1C(NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Sinónimos |
AZ-3-RI azepinomycin 3-ribofuranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



